(2,4-Dinitrophenyl) benzenesulfonate

Alkaline hydrolysis Brønsted coefficient Leaving group effect

(2,4-Dinitrophenyl) benzenesulfonate (CAS 970-88-7; molecular formula C₁₂H₈N₂O₇S; MW 324.27 g/mol) is a crystalline aryl benzenesulfonate ester in which a 2,4-dinitrophenoxy leaving group is covalently attached to a benzenesulfonyl electrophilic center. The compound features two strongly electron-withdrawing nitro groups at the ortho and para positions of the phenolic leaving group, conferring a conjugate acid pKa of approximately 4.09 for 2,4-dinitrophenol, which is roughly three orders of magnitude more acidic than 4-nitrophenol (pKa ≈ 7.16).

Molecular Formula C12H8N2O7S
Molecular Weight 324.27 g/mol
CAS No. 970-88-7
Cat. No. B1661840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dinitrophenyl) benzenesulfonate
CAS970-88-7
Molecular FormulaC12H8N2O7S
Molecular Weight324.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H
InChIKeyOEMPBNBMDDYLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dinitrophenyl) Benzenesulfonate (CAS 970-88-7): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


(2,4-Dinitrophenyl) benzenesulfonate (CAS 970-88-7; molecular formula C₁₂H₈N₂O₇S; MW 324.27 g/mol) is a crystalline aryl benzenesulfonate ester in which a 2,4-dinitrophenoxy leaving group is covalently attached to a benzenesulfonyl electrophilic center . The compound features two strongly electron-withdrawing nitro groups at the ortho and para positions of the phenolic leaving group, conferring a conjugate acid pKa of approximately 4.09 for 2,4-dinitrophenol, which is roughly three orders of magnitude more acidic than 4-nitrophenol (pKa ≈ 7.16) [1]. This pronounced electron deficiency makes the sulfonyl sulfur highly electrophilic and the 2,4-dinitrophenoxide an excellent nucleofuge, establishing the compound as a premier model electrophile for mechanistic investigations of sulfonyl transfer reactions. Its competitive S–O versus C–O bond fission pathways, extensively characterized across diverse nucleophile classes and solvent systems, provide a uniquely rich quantitative framework for understanding nucleophilic substitution at tetracoordinate sulfur [2].

Why Generic Aryl Benzenesulfonate Substitution Fails: The (2,4-Dinitrophenyl) Benzenesulfonate Differentiation Problem


Aryl benzenesulfonate esters are not interchangeable electrophiles. The identity and substitution pattern of the leaving aryloxy group fundamentally governs reactivity, regioselectivity (S–O vs. C–O bond fission partitioning), and reaction mechanism [1]. Mono-nitrophenyl esters (e.g., 4-nitrophenyl benzenesulfonate) lack the second nitro group required to sufficiently activate the aromatic ring for competitive C–O bond fission via an SNAr pathway, collapsing the rich dual-pathway mechanistic landscape into a single S–O channel [2]. Conversely, altering the sulfonyl substituent X from –H to –CH₃ or –OCH₃ dramatically shifts the S–O/C–O product ratio and can change the rate-determining step [3]. Even the seemingly conservative substitution of 4-chloro-2-nitrophenyl for 2,4-dinitrophenyl modifies leaving group lability without preserving the unique ortho-nitro steric insensitivity documented for the 2,4-dinitrophenoxy system [4]. These differences are not marginal — they are mechanistically deterministic. Substituting a close analog without verifying the kinetic signature for the intended nucleophile–solvent pair risks selecting a compound that operates through an entirely different mechanistic pathway, invalidating comparative kinetic analyses and compromising experimental reproducibility in sulfonyl transfer studies.

(2,4-Dinitrophenyl) Benzenesulfonate (CAS 970-88-7): Quantitative Comparator-Based Evidence for Scientific Selection


Alkaline Hydrolysis βlg = –0.55: Ortho-Nitro Steric Insensitivity Validated Against 4-Chloro-2-nitrophenyl Benzenesulfonate

In alkaline hydrolysis with OH⁻ in H₂O containing 20 mol % DMSO at 25.0 ± 0.1 °C, the second-order rate constants (kOH⁻) for a series of Y-substituted phenyl benzenesulfonates (1a–h) yield a linear Brønsted-type plot with βlg = –0.55. Critically, both 2,4-dinitrophenyl benzenesulfonate (1a) and 4-chloro-2-nitrophenyl benzenesulfonate (1c) fall precisely on this same correlation line [1]. This co-linearity demonstrates that the ortho-nitro group on the 2,4-dinitrophenoxy leaving group does not exert steric hindrance toward nucleophilic attack at the sulfonyl sulfur — a finding that is non-obvious given the bulk of the ortho substituent and one that enables the 2,4-dinitrophenyl derivative to function as a sterically unencumbered yet electronically activated electrophile, a combination not reliably available from other ortho-substituted aryl sulfonate esters.

Alkaline hydrolysis Brønsted coefficient Leaving group effect Steric hindrance Sulfonate ester

Pyridinolysis Dual-Pathway βnuc Discrimination: S–O (0.62, Concerted) vs. C–O (0.38, Stepwise) Within a Single Substrate

In reactions with Z-substituted pyridines, 2,4-dinitrophenyl benzenesulfonate (1d) undergoes competitive S–O and C–O bond scission with mechanistically distinct Brønsted sensitivities. The S–O bond fission pathway yields a linear Brønsted-type plot with βnuc = 0.62, consistent with a concerted mechanism in which leaving-group expulsion is significantly more advanced than bond formation at the transition state. In contrast, the C–O bond fission pathway yields βnuc = 0.38, indicative of a stepwise mechanism proceeding through a Meisenheimer complex where leaving-group departure occurs after the rate-determining step [1]. For comparison, the corresponding reactions of Y-substituted phenyl benzenesulfonates (2a–2f) with 4-oxypyridine via S–O bond fission give βlg = –1.17 [1]. This intra-substrate duality — two cleanly resolved mechanistic pathways coexisting within a single compound — is a distinctive feature not offered by mono-nitrophenyl benzenesulfonate analogs, which predominantly follow a single S–O pathway.

Pyridinolysis Regioselectivity Brønsted coefficient Concerted mechanism Stepwise mechanism SNAr

Medium-Controlled Mechanism Switch: Curved Brønsted in H₂O (β₂ = 0.86, β₁ = 0.38) vs. Linear in MeCN (βnuc = 0.58)

Aminolysis of 2,4-dinitrophenyl benzenesulfonate (1a) with a series of alicyclic secondary amines exhibits a solvent-dependent mechanism switch that is quantitatively characterized. In aqueous medium (H₂O / 20 mol % DMSO), the Brønsted-type plot for S–O bond fission is distinctly curved, with β₂ = 0.86 for weakly basic amines and β₁ = 0.38 for strongly basic amines, signaling a stepwise mechanism with a change in the rate-determining step at pKa° ≈ 8.9 [1][2]. Upon changing the solvent to anhydrous MeCN, the same reactions produce a strictly linear Brønsted-type plot with βnuc = 0.58, indicative of a concerted mechanism [3]. The amines are also significantly more reactive in MeCN than in H₂O (approximately 7–9 pKa units more basic in the aprotic environment). This medium-dependent mechanism switch — stepwise in protic solvent, concerted in aprotic solvent — is a well-documented property of this specific substrate architecture and provides a calibrated reference system for probing solvent effects on sulfonyl transfer mechanism.

Medium effect Mechanism switch Aminolysis Brønsted plot Stepwise vs. concerted Aprotic solvent

Hammett ρX Discrimination with Azide Ion: ρX = 1.87 (S–O) vs. 0.56 (C–O) — A 3.3-Fold Differential Electronic Sensitivity

Reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates (4a–4f, where X is the substituent on the benzenesulfonyl moiety) with N₃⁻ ion produce linear Hammett plots with dramatically different ρX values for the two competing bond fission pathways: ρX = 1.87 for S–O bond fission versus ρX = 0.56 for C–O bond fission [1]. The 3.3-fold larger ρX for S–O fission reflects the closer proximity of the sulfonyl substituent X to the electrophilic sulfur center, making sulfur-centered attack far more responsive to electronic modulation than carbon-centered (SNAr) attack. Additionally, the fraction of S–O bond fission decreases rapidly as the substituent X changes from an electron-withdrawing group (e.g., 4-NO₂) to an electron-donating group (e.g., 4-OCH₃), providing a quantitative framework for predicting and controlling regiochemical outcomes through sulfonyl substituent tuning [1]. The Brønsted-type plot for the corresponding Y-substituted phenyl 4-nitrobenzenesulfonates (5a–5f) yields βlg = –0.63, consistent with a concerted mechanism [1].

Azide ion Hammett plot ρ value Electronic effect Regioselectivity Sulfonyl substituent

Leaving Group pKa Advantage: 2,4-Dinitrophenoxy (pKa 4.09) vs. 4-Nitrophenoxy (pKa 7.16) — A ~10³-Fold Acidity Differential

The conjugate acid of the 2,4-dinitrophenoxy leaving group (2,4-dinitrophenol) has an aqueous pKa of 4.09 at 25 °C, making it approximately 3.07 pKa units more acidic than 4-nitrophenol (pKa = 7.16) [1][2]. This ~10³-fold greater acidity directly translates to superior nucleofugality: the 2,4-dinitrophenoxide anion is a significantly better leaving group than 4-nitrophenoxide, enabling sulfonyl transfer reactions to proceed with weaker nucleophiles, at lower temperatures, or in shorter reaction times than would be achievable with the corresponding 4-nitrophenyl benzenesulfonate. While the pKa difference provides a thermodynamic leaving group ability ranking, the kinetic manifestation is captured by the βlg values discussed in Evidence Items 1 and 2 above. The dual-nitro activation also enables the C–O bond fission (SNAr) pathway that is essentially inaccessible to mono-nitrophenyl sulfonates, adding a dimension of reactivity beyond simple leaving group ability.

Leaving group ability pKa Nucleofugality 2,4-Dinitrophenol 4-Nitrophenol Sulfonate ester reactivity

High-Value Application Scenarios for (2,4-Dinitrophenyl) Benzenesulfonate (CAS 970-88-7) Grounded in Quantitative Differentiation Evidence


Mechanistic Probe for Sulfonyl Transfer Enzymology and Biomimetic Catalysis

The well-characterized competitive S–O vs. C–O bond fission pathways (βnuc = 0.62 and 0.38, respectively; Evidence Item 2) make this compound an ideal substrate for calibrating enzymatic or biomimetic sulfonyl transfer assays. When a enzyme active site or synthetic catalyst is interrogated, the product ratio (benzenesulfonamide vs. 2,4-dinitroaniline derivative) directly reports on whether catalysis proceeds through sulfur-centered attack or aromatic carbon-centered attack, enabling mechanistic classification without requiring protein crystallography [1]. The documented steric insensitivity of the ortho-nitro group (Evidence Item 1) further ensures that active-site steric effects can be interpreted without confounding contributions from substrate-intrinsic hindrance.

Linear Free Energy Relationship (LFER) Calibration Standard for Nucleophilicity and Leaving Group Scales

The extensive published dataset of Brønsted coefficients (βnuc = 0.38–0.86 depending on amine basicity and solvent; βlg = –0.55 to –1.31), Hammett ρX values (1.87 for S–O, 0.56 for C–O), and Yukawa-Tsuno r parameters (r ≈ 0.52–0.57) provides a uniquely comprehensive LFER reference framework [1][2][3]. Researchers developing new nucleophilicity scales, computational models of sulfonyl transfer transition states, or high-throughput reactivity screens can use this compound as a 'gold standard' calibration substrate, benchmarking their new system against the published kinetic parameters before extending to novel substrates. This reduces method development time and enhances inter-laboratory reproducibility.

Medium Effect Diagnostic Tool for Probing Solvent Polarity Impact on Reaction Mechanism

The quantitatively documented mechanism switch from stepwise (curved Brønsted in H₂O; β₂ = 0.86, β₁ = 0.38) to concerted (linear Brønsted in MeCN; βnuc = 0.58) provides a calibrated diagnostic for investigating solvent effects on nucleophilic substitution mechanism [3][4]. Physical organic chemists investigating new solvent systems, ionic liquids, or microheterogeneous media (micelles, microemulsions) can use this compound as a reference probe: curvature in the Brønsted plot signals a stepwise mechanism with rate-determining step change, while linearity indicates a concerted pathway. This binary diagnostic is far more informative than simple rate comparisons and is directly transferable across laboratories.

Sulfonate Ester Reactivity Benchmark for Synthetic Methodology Development

For synthetic chemists developing new sulfonylation protocols (e.g., sulfonamide synthesis, sulfonate ester transesterification), the 2,4-dinitrophenyl benzenesulfonate scaffold offers a high-reactivity baseline with a ~10³-fold leaving group acidity advantage over 4-nitrophenyl benzenesulfonate (Evidence Item 5) [5]. This enables its use as a positive-control substrate for validating that newly developed catalytic systems can indeed activate sulfonate electrophiles. The dual-pathway reactivity also serves as a stringent test of chemoselectivity: a catalyst or reagent system that selectively promotes S–O cleavage while suppressing C–O (SNAr) side reactions demonstrates genuine chemoselectivity that can be quantified against the established product distribution baseline [1].

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